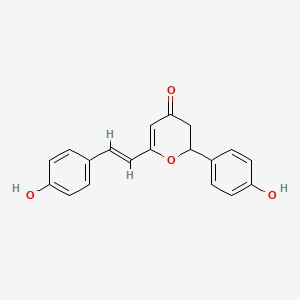
Cyclobisdemethoxycurcumin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobisdemethoxycurcumin is a naturally occurring compound belonging to the curcuminoid family, which is derived from the turmeric plant (Curcuma longa). It is structurally similar to curcumin, bisdemethoxycurcumin, and demethoxycurcumin, and is known for its potent antioxidant and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobisdemethoxycurcumin can be synthesized through various chemical reactions involving curcumin as a starting material. One common method involves the demethylation of curcumin using strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under controlled conditions. The reaction typically takes place at elevated temperatures and may require the use of organic solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, this compound is produced through large-scale extraction and purification processes from turmeric rhizomes. The extraction involves grinding the rhizomes and using solvents such as ethanol or acetone to extract the curcuminoids. The extract is then subjected to chromatographic techniques to isolate this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobisdemethoxycurcumin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the use of halogenating agents such as bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically result in the formation of hydroxylated derivatives.
Substitution: Substitution reactions can produce halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a standard for antioxidant assays.
Biology: Cyclobisdemethoxycurcumin exhibits strong antioxidant and anti-inflammatory properties, making it useful in biological studies related to oxidative stress and inflammation.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects in conditions such as cancer, diabetes, and neurodegenerative diseases.
Industry: this compound is used in the cosmetics and food industries as a natural antioxidant and coloring agent.
Mécanisme D'action
Cyclobisdemethoxycurcumin exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components. The compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Molecular Targets and Pathways:
Nuclear factor-kappa B (NF-κB): this compound inhibits the activation of NF-κB, a key regulator of inflammatory responses.
Mitogen-activated protein kinases (MAPKs): It modulates the activity of MAPKs, which are involved in cell growth and apoptosis.
Caspases: this compound induces apoptosis in cancer cells by activating caspases, enzymes that play a crucial role in programmed cell death.
Comparaison Avec Des Composés Similaires
Curcumin
Bisdemethoxycurcumin
Demethoxycurcumin
Would you like to know more about any specific aspect of cyclobisdemethoxycurcumin?
Propriétés
Formule moléculaire |
C19H16O4 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C19H16O4/c20-15-6-1-13(2-7-15)3-10-18-11-17(22)12-19(23-18)14-4-8-16(21)9-5-14/h1-11,19-21H,12H2/b10-3+ |
Clé InChI |
XRFSYDSFAJCJHE-XCVCLJGOSA-N |
SMILES isomérique |
C1C(OC(=CC1=O)/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
SMILES canonique |
C1C(OC(=CC1=O)C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
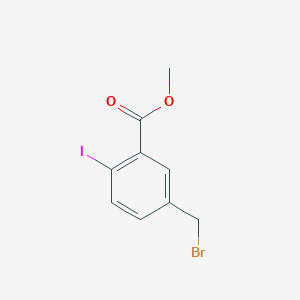

![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)

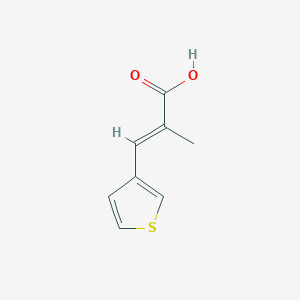
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
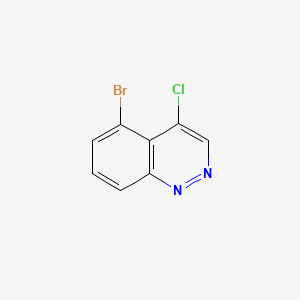
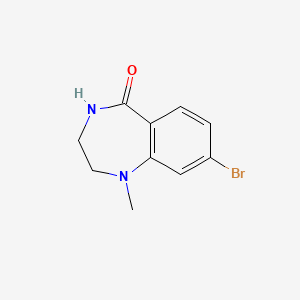
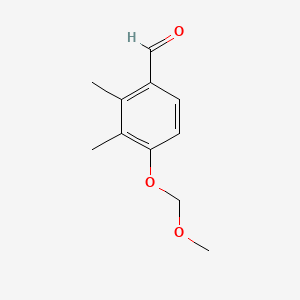
![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
